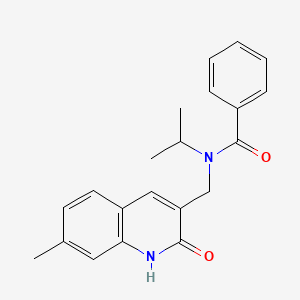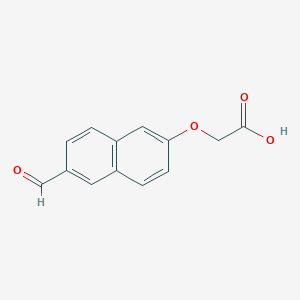
2-(6-Formylnaphthalen-2-yloxy) acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Formylnaphthalen-2-yloxy) acetic acid, also known as FNA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FNA is a derivative of naphthalene and has been synthesized through various methods.
Mecanismo De Acción
2-(6-Formylnaphthalen-2-yloxy) acetic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that plays a role in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the production of various inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to induce apoptosis, or programmed cell death, in various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-Formylnaphthalen-2-yloxy) acetic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound has also been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, this compound's low water solubility and limited availability may pose challenges for some experiments.
Direcciones Futuras
May include the development of 2-(6-Formylnaphthalen-2-yloxy) acetic acid-based drug delivery systems, the synthesis of novel this compound derivatives, and the investigation of this compound's mechanism of action. Additionally, this compound's potential as a building block for the synthesis of nanomaterials may lead to the development of new materials with unique properties.
Métodos De Síntesis
2-(6-Formylnaphthalen-2-yloxy) acetic acid can be synthesized through various methods, including the reaction of 2-naphthol with ethyl chloroformate, followed by hydrolysis and oxidation. Another method involves the reaction of 2-naphthol with chloroacetic acid, followed by esterification and oxidation. These methods have been studied extensively, and their yields and purity have been optimized.
Aplicaciones Científicas De Investigación
2-(6-Formylnaphthalen-2-yloxy) acetic acid has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. This compound has been shown to exhibit anti-cancer properties, inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In material science, this compound has been used as a building block for the synthesis of various nanomaterials.
Propiedades
IUPAC Name |
2-(6-formylnaphthalen-2-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-7-9-1-2-11-6-12(17-8-13(15)16)4-3-10(11)5-9/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFHGJQTDVJAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCC(=O)O)C=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



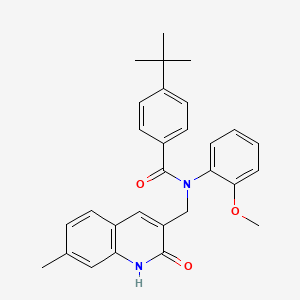


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
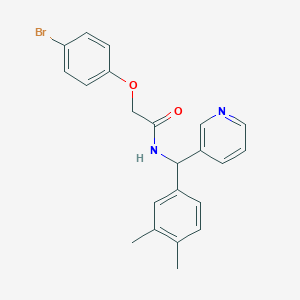
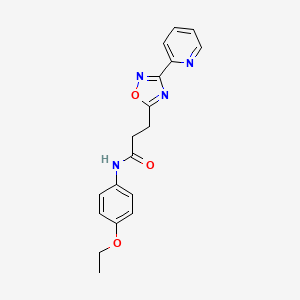




![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
